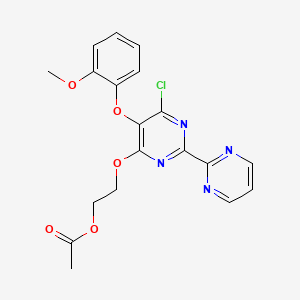
BosentanAcetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BosentanAcetate is a dual endothelin receptor antagonist used primarily in the treatment of pulmonary arterial hypertension (PAH). It works by blocking the action of endothelin molecules, which are responsible for narrowing blood vessels and increasing blood pressure . This compound is marketed under the trade name Tracleer by Actelion Pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BosentanAcetate involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. One of the key steps is the formation of sodium ethylene glycolate, which is used to improve the quality and yield of crude Bosentan sodium . The process involves controlling the ratio of sodium source and ethylene glycol .
Industrial Production Methods: Industrial production of this compound focuses on optimizing the prescription of Bosentan tablets to solve common issues related to dissolution and chemical stability . The methods involve comparing different preparation techniques to achieve the best results in terms of tablet characteristics, dissolution, related substances, and stability .
Chemical Reactions Analysis
Types of Reactions: BosentanAcetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and pharmacological activity .
Common Reagents and Conditions: The metabolism of this compound in the liver involves cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4 . These enzymes produce three metabolites, one of which, Ro 48-5033, is pharmacologically active and contributes to the overall activity of the parent compound .
Major Products Formed: The major products formed from the metabolism of this compound include Ro 48-5033, which accounts for 10 to 20% of the total activity of the parent compound .
Scientific Research Applications
BosentanAcetate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used to treat pulmonary arterial hypertension by improving exercise ability and decreasing the rate of clinical worsening in patients . Additionally, it has been studied for its potential to lower blood pressure and improve hemodynamic variables in patients with PAH .
In the field of analytical chemistry, a robust and reliable tandem mass spectrometry method has been developed to measure the levels of this compound and its major metabolites in patients with PAH . This method is rapid, inexpensive, and requires a small serum volume, making it suitable for routine monitoring of drug levels .
Mechanism of Action
BosentanAcetate exerts its effects by competitively antagonizing endothelin-1 at the endothelin-A (ET-A) and endothelin-B (ET-B) receptors . Under normal conditions, endothelin-1 binding to ET-A receptors causes constriction of the pulmonary blood vessels . By blocking these receptors, this compound prevents vasoconstriction and reduces blood pressure .
Comparison with Similar Compounds
BosentanAcetate is unique among endothelin receptor antagonists due to its dual action on both ET-A and ET-B receptors . Similar compounds include other endothelin receptor antagonists such as ambrisentan and macitentan . this compound’s ability to block both receptor subtypes gives it a broader range of therapeutic effects .
Conclusion
This compound is a versatile compound with significant applications in the treatment of pulmonary arterial hypertension and other medical conditions. Its unique mechanism of action and broad range of therapeutic effects make it a valuable tool in both clinical and research settings.
Properties
Molecular Formula |
C19H17ClN4O5 |
|---|---|
Molecular Weight |
416.8 g/mol |
IUPAC Name |
2-[6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]oxyethyl acetate |
InChI |
InChI=1S/C19H17ClN4O5/c1-12(25)27-10-11-28-19-15(29-14-7-4-3-6-13(14)26-2)16(20)23-18(24-19)17-21-8-5-9-22-17/h3-9H,10-11H2,1-2H3 |
InChI Key |
KJEZKGYUNLEMOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCOC1=C(C(=NC(=N1)C2=NC=CC=N2)Cl)OC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















